molecular formula C11H8O2 B14684846 Naphthalenedione, methyl- CAS No. 31907-43-4

Naphthalenedione, methyl-

Cat. No.: B14684846
CAS No.: 31907-43-4
M. Wt: 172.18 g/mol
InChI Key: DPYICENZOMGYST-UHFFFAOYSA-N
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Description

Naphthalenedione, methyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Naphthalenedione, methyl- is also referred to as menadione or vitamin K3, which is a synthetic form of vitamin K.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalenedione, methyl- can be synthesized through various methods. One common method involves the oxidation of 2-methylnaphthalene using chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.

Another method involves the Friedel-Crafts acylation of naphthalene with methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces naphthalenedione, methyl- as the main product.

Industrial Production Methods

In industrial settings, naphthalenedione, methyl- is produced through large-scale oxidation processes. The starting material, 2-methylnaphthalene, is oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalenedione, methyl- undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form naphthoquinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated and nitrated naphthalene derivatives.

Scientific Research Applications

Naphthalenedione, methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is used in studies related to cellular respiration and oxidative stress due to its ability to generate reactive oxygen species.

    Medicine: It is used as a vitamin K supplement to treat vitamin K deficiency and related disorders. It also has potential anticancer properties and is being studied for its role in cancer therapy.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Naphthalenedione, methyl- exerts its effects through its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. This process is essential for the activation of vitamin K-dependent proteins involved in blood clotting and bone metabolism. The compound is converted to its active form, menaquinone (vitamin K2), in the liver, where it participates in the carboxylation process.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone: A closely related compound with similar chemical properties but lacks the methyl group.

    Menadione (Vitamin K3): Another name for naphthalenedione, methyl-, highlighting its role as a synthetic vitamin K.

    Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in plants.

    Menaquinone (Vitamin K2): A naturally occurring form of vitamin K produced by bacteria in the gut.

Uniqueness

Naphthalenedione, methyl- is unique due to its synthetic origin and its ability to be converted into the active form of vitamin K2 in the body. This makes it a valuable compound for both research and therapeutic applications, particularly in the treatment of vitamin K deficiency and related disorders.

Properties

CAS No.

31907-43-4

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

3-methylnaphthalene-1,2-dione

InChI

InChI=1S/C11H8O2/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12/h2-6H,1H3

InChI Key

DPYICENZOMGYST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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